2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Groups: This step often involves electrophilic aromatic substitution reactions to introduce the methoxy groups onto the phenyl rings.
Formation of the Acetamide Linkage: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form an isoxazoline or an open-chain amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazoline or amine derivatives.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders or as an anti-inflammatory compound.
Materials Science: The compound’s unique structure could make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and methoxy groups could play a crucial role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: Lacks the methoxy group on the phenyl ring attached to the isoxazole.
2-(3,4-dimethoxyphenyl)-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)acetamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both methoxy groups and the isoxazole ring in 2-(3,4-dimethoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-25-17-7-5-15(6-8-17)19-12-16(23-28-19)13-22-21(24)11-14-4-9-18(26-2)20(10-14)27-3/h4-10,12H,11,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPMQVVCCDEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.